![molecular formula C7H16Cl2N2 B174174 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride CAS No. 18339-49-6](/img/structure/B174174.png)
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride
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Overview
Description
“1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is a chemical compound with the CAS Number: 18339-49-6 . It has a molecular weight of 199.12 . The IUPAC name for this compound is 1-azabicyclo[2.2.2]oct-4-ylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride” is 1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 259.3°C at 760 mmHg .
Scientific Research Applications
Antimicrobial Agents
Quinuclidine derivatives have been explored for their antimicrobial properties. New compounds based on the quinuclidinium core have shown activity against a range of gram-positive and gram-negative bacteria .
Organocatalysis
Quinuclidine-based compounds can serve as organocatalysts due to their basicity and ability to form stable intermediates with substrates. They can catalyze various chemical reactions, including asymmetric synthesis .
Synthesis of Piperazine Derivatives
Compounds like 1,4-Diazabicyclo[2.2.2]octane, which share structural similarities with 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, are used in the synthesis of piperazine derivatives, which have numerous pharmaceutical applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation respectively. The precautionary statements include P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mechanism of Action
Target of Action
It is known that this compound is a strong nucleophile and a weak lewis base , suggesting that it may interact with electrophilic sites in biological systems.
Mode of Action
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, due to its strong nucleophilic properties, can participate in various organic transformations . It can serve as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . This suggests that the compound may interact with its targets by donating electrons and forming new bonds.
Pharmacokinetics
It is known that the compound is highly soluble , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDMJUPLJBOBQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18339-49-6 |
Source
|
Record name | 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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